What are the properties of 1,5-Dibromoanthracene?
What are the properties of 1,5-Dibromoanthracene?
Regiochemical Control in Polycyclic Aromatic Hydrocarbons
Executive Summary & Molecular Identity
1,5-Dibromoanthracene (CAS: 3278-82-8) is a specialized halogenated polycyclic aromatic hydrocarbon (PAH). Unlike its ubiquitous isomer, 9,10-dibromoanthracene, the 1,5-isomer is not accessible via direct electrophilic bromination of anthracene.
Its value lies in its geometry. While 9,10-substitution creates linear molecular rods, 1,5-substitution introduces a "zigzag" or "stepped" connectivity vector. This property is critical in crystal engineering and organic semiconductor design, where it disrupts pi-stacking in unique ways to modulate charge transport mobility (OFETs) and solid-state fluorescence.
Critical Disambiguation
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1,5-Dibromoanthracene (Target): CAS 3278-82-8 | MP: ~209°C | The focus of this guide.[1]
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9,10-Dibromoanthracene (Common): CAS 523-27-3 | MP: ~226°C | Product of direct bromination.
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1,5-Dibromoanthraquinone (Precursor): CAS 602-77-7 | MP: ~292°C | Starting material.[2]
Physicochemical Profile
The following data aggregates experimentally validated properties from high-purity (>97% GC) reference standards.
| Property | Value | Notes |
| CAS Number | 3278-82-8 | Distinct from 9,10-isomer (523-27-3) |
| Molecular Formula | C₁₄H₈Br₂ | |
| Molecular Weight | 336.03 g/mol | |
| Appearance | Light orange to yellow crystalline powder | Color deepens with oxidation/impurities |
| Melting Point | 206°C – 210°C | Lower than 9,10-isomer (~226°C) |
| Solubility | Soluble in hot Toluene, CHCl₃, CH₂Cl₂ | Insoluble in water; poor solubility in alcohols |
| UV-Vis Absorption | Vibronic structure is preserved but red-shifted | |
| Regiochemistry | Substituents on the outer rings (peri-positions) | Symmetry: |
Synthesis & Purification Strategy
Expert Insight: You cannot synthesize 1,5-dibromoanthracene by adding bromine to anthracene; that reaction is highly selective for the 9,10-positions due to the high electron density at the central ring.
To access the 1,5-isomer, you must use a "pre-functionalized" scaffold, typically reducing 1,5-dibromoanthraquinone. This ensures the bromine atoms remain locked in the correct positions while the central quinone core is aromatized.
Protocol: Reduction of 1,5-Dibromoanthraquinone
Reaction Type: Zinc-mediated reduction or Borohydride reduction. Precursor: 1,5-Dibromoanthraquinone (CAS 602-77-7).[2][3][4][5]
Step-by-Step Methodology
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Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer (magnetic stirring may fail due to slurry thickness).
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Suspension: Charge flask with 1,5-dibromoanthraquinone (10 mmol) and glacial acetic acid (50 mL).
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Activation: Add Zinc dust (50 mmol, excess) and a catalytic amount of CuSO₄ (aq) to activate the zinc.
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Reflux: Heat the mixture to reflux (approx. 120°C). Slowly add concentrated HCl (20 mL) dropwise over 1 hour. Caution: Hydrogen gas evolution.
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Monitoring: The deep yellow/brown quinone color should fade to a lighter fluorescent yellow/green characteristic of the anthracene. Monitor via TLC (Eluent: Hexane/DCM 9:1).
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Workup:
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Purification (Critical): Recrystallize from boiling toluene or chlorobenzene.
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Note: Column chromatography may be required if mono-bromo byproducts are present (Silica gel, Hexane eluent).[7]
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Synthesis Workflow Diagram
Caption: Workflow for the regioselective synthesis of 1,5-dibromoanthracene via quinone reduction, avoiding 9,10-isomer contamination.
Reactivity & Applications
The 1,5-dibromo motif serves as a "pivot point" in materials science. Unlike 9,10-derivatives which extend linearly, 1,5-derivatives introduce a kink in the polymer backbone or molecular assembly.
A. Cross-Coupling (Suzuki/Sonogashira)
The C-Br bonds at the 1 and 5 positions are activated for Pd-catalyzed cross-coupling, though they are slightly less reactive than the 9,10-positions due to steric crowding from the peri-hydrogens (positions 4 and 8).
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Catalyst Choice: Use electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
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Application: Synthesis of "cruciform" fluorophores where the 1,5-axis and 9,10-axis are functionalized with different electronic groups to separate HOMO/LUMO densities.
B. Organic Field-Effect Transistors (OFETs)
1,5-Dibromoanthracene is used to synthesize fused acene derivatives. The bromine atoms can be replaced by thiophene or ethynyl groups, which are then cyclized to form larger heteroacenes.
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Mechanism: The "zigzag" packing induced by 1,5-substitution often leads to "herringbone" crystal packing, which can be tuned to maximize edge-to-face interactions critical for charge hopping.
Functionalization Pathway Diagram
Caption: Divergent synthesis pathways utilizing the 1,5-dibromo handle for organic electronics and polymer chemistry.
Safety & Handling (MSDS Summary)
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GHS Classification: Warning.[6]
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Storage: Store in a cool, dry place. Light sensitive (anthracenes can undergo photodimerization at the 9,10 positions even if substituted at 1,5, though sterics reduce this rate).
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Disposal: Halogenated organic waste stream. Do not incinerate without scrubbers (HBr evolution).
References
Sources
- 1. 1,5-Dibromoanthracene | 3278-82-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. 1,5-DIBROMOANTHRAQUINONE | 602-77-7 [chemicalbook.com]
- 3. 1,5-DIBROMOANTHRAQUINONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CAS 602-77-7: 1,5-dibromoanthracene-9,10-dione [cymitquimica.com]
- 5. 1,5-Dibromoanthraquinone | C14H6Br2O2 | CID 639109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9,10-Dibromoanthracene | 523-27-3 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,5-Dibromoanthracene | C14H8Br2 | CID 14923878 - PubChem [pubchem.ncbi.nlm.nih.gov]
